molecular formula C8H9N3O B8577891 2-(1-Methylhydrazino)benzoxazole

2-(1-Methylhydrazino)benzoxazole

Cat. No. B8577891
M. Wt: 163.18 g/mol
InChI Key: PMUBQBXXYTYLKZ-UHFFFAOYSA-N
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Patent
US04319026

Procedure details

To an ice cooled solution of 16.2 ml. of methylhydrazine in 100 ml. of dry ether is added 10.8 g. of 2-chlorobenzoxazole at a dropwise rate, keeping the temperature below 25° C. The mixture is stirred 30 min. in the ice bath and 2 hours at room temperature and then carefully evaporated. The residue is slurried with 200 ml. cold water, filtered, washed and dried to give 9.5 g. of 2-(1-methylhydrazine)benzoxazole, m.p. 128°-31°.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
2-(1-methylhydrazine)benzoxazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][NH2:3].Cl[C:5]1[O:6][C:7]2[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=2[N:9]=1>CCOCC>[CH3:1][N:2]([C:5]1[O:6][C:7]2[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=2[N:9]=1)[NH2:3]

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
methylhydrazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1OC2=C(N1)C=CC=C2
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
2-(1-methylhydrazine)benzoxazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 25° C
CUSTOM
Type
CUSTOM
Details
carefully evaporated
FILTRATION
Type
FILTRATION
Details
cold water, filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give 9.5 g

Outcomes

Product
Name
Type
Smiles
CN(N)C=1OC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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